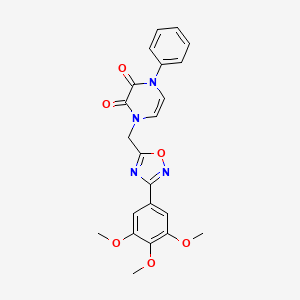
1-phenyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-phenyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C22H20N4O6 and its molecular weight is 436.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-phenyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex molecule that incorporates a pyrazine core and an oxadiazole moiety. This structure is notable for its potential biological activities, particularly in the realm of anticancer research. The oxadiazole scaffold has been recognized for its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.
Structural Overview
The molecular structure of the compound can be analyzed as follows:
| Component | Description |
|---|---|
| Core Structure | Pyrazine ring fused with an oxadiazole derivative |
| Functional Groups | Phenyl groups and methoxy substituents |
| Molecular Formula | C23H22N4O4 |
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity . The mechanism of action often involves the inhibition of critical cellular processes such as:
- Enzyme inhibition : Targeting enzymes like thymidylate synthase and histone deacetylases (HDAC), which are pivotal in cancer cell proliferation.
- Interaction with nucleic acids : Compounds can bind to DNA or RNA, disrupting their functions and leading to apoptosis in cancer cells.
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : A study reported IC50 values indicating potent activity against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Growth Factors : The compound may inhibit growth factor signaling pathways essential for tumor growth.
- Targeting Kinases : Many oxadiazole derivatives have been shown to inhibit kinases involved in cell cycle regulation and apoptosis.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect normal cells while targeting malignant cells.
Study 1: Anticancer Activity Evaluation
In a recent study focusing on the synthesis and biological evaluation of oxadiazole derivatives:
- Methodology : Various synthesized derivatives were tested against multiple cancer cell lines.
- Results : The compound exhibited selective cytotoxicity with lower toxicity to normal cell lines compared to cancerous ones.
Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications in the oxadiazole ring significantly influenced the anticancer potency:
| Modification | Effect on Activity |
|---|---|
| Substitution on phenyl group | Enhanced binding affinity to target enzymes |
| Variation in methoxy groups | Altered solubility and bioavailability |
Eigenschaften
IUPAC Name |
1-phenyl-4-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6/c1-29-16-11-14(12-17(30-2)19(16)31-3)20-23-18(32-24-20)13-25-9-10-26(22(28)21(25)27)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUOLHBZFDLDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














